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Compound of Interest

Compound Name: 3,5-Dimethoxyphenylacetonitrile

Cat. No.: B135023 Get Quote

This guide provides a comprehensive overview of the essential physical and spectroscopic

properties of 3,5-Dimethoxyphenylacetonitrile (CAS No. 13388-75-5), a key intermediate in

the synthesis of various fine chemicals and active pharmaceutical ingredients. Designed for

researchers, scientists, and drug development professionals, this document moves beyond a

simple recitation of data points to explain the causality behind experimental choices and to

provide robust, self-validating protocols for property determination.

Core Molecular and Physical Characteristics
3,5-Dimethoxyphenylacetonitrile is a crystalline solid at room temperature, characterized by

a substituted aromatic ring linked to a nitrile functional group via a methylene bridge.[1] This

structure dictates its physical behavior, including its melting point, solubility, and spectroscopic

signature.

A summary of its core physical properties is presented below for quick reference. Each of these

properties will be explored in greater detail in the subsequent sections, which include field-

proven experimental protocols for their verification.
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Property Value Source(s)

CAS Number 13388-75-5 [2][3]

Molecular Formula C₁₀H₁₁NO₂ [2][3]

Molecular Weight 177.20 g/mol [2][3]

Appearance
White to light yellow or orange

crystalline solid/powder
[1][4]

Melting Point 54 - 58 °C [1][4][5]

Boiling Point 178 °C at 10 mmHg [1]

Predicted Boiling Point 316.7 ± 27.0 °C at 760 mmHg [4]

Predicted Density 1.082 ± 0.06 g/cm³ [4]

Solubility

Soluble in common organic

solvents such as ethanol and

dimethylformamide

[4]

Thermal Properties: Melting Point Analysis
The melting point is a critical parameter that serves as a primary indicator of a compound's

purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, whereas

impurities will depress and broaden this range.[2] For a research-grade compound like 3,5-
Dimethoxyphenylacetonitrile, precise and accurate determination is paramount.

Causality of Method Selection
Two primary methods are employed for melting point determination: the capillary method and

Differential Scanning Calorimetry (DSC).

Capillary Method: This traditional technique is excellent for rapid, routine checks of purity. It

relies on visual observation of the phase change in a packed capillary tube heated in a

controlled block or oil bath.[6] Its accessibility and speed make it a staple in synthetic

chemistry labs.
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Differential Scanning Calorimetry (DSC): For definitive thermodynamic data, DSC is the

authoritative method.[7] It measures the heat flow required to raise the sample's temperature

compared to a reference.[8][9] This provides not only a highly accurate melting temperature

(Tₘ) but also the enthalpy of fusion (ΔHfus), offering deeper insight into the crystalline

structure. For drug development and material science, where thermal stability is crucial, DSC

is the gold standard.[10]

Experimental Protocol 1: Capillary Melting Point
Determination
This protocol describes a self-validating system for obtaining a reliable melting point range.

Sample Preparation:

Place a small amount of dry 3,5-Dimethoxyphenylacetonitrile onto a clean, dry watch

glass.

Crush the crystals into a fine powder using a spatula.

Take a capillary tube (sealed at one end) and tap the open end into the powder until a

small amount of sample enters the tube.

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.

A packed sample height of 1-2 mm is ideal.

Initial Rapid Determination:

Insert the prepared capillary into the heating block of a melting point apparatus.

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly find the approximate melting

temperature.[3] This prevents time wastage during precise measurements.

Precise Determination:

Allow the apparatus to cool to at least 20°C below the approximate melting point.
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Prepare two more capillary samples. This redundancy validates the consistency of the

measurement.

Insert a new capillary and heat the block to about 15°C below the approximate melting

point.

Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium between the sample,

thermometer, and block.[2][3]

Record the temperature at which the first drop of liquid appears (T₁).

Record the temperature at which the last crystal melts completely (T₂). The melting range

is T₁ - T₂.

Validation:

Repeat the precise determination with the second sample. The two measured ranges

should agree within 1°C.
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Solubility Profile: Guiding Formulation and
Purification
Understanding the solubility of 3,5-Dimethoxyphenylacetonitrile is fundamental for its use in

synthesis, purification (e.g., crystallization), and formulation. The "like dissolves like" principle is

a useful starting point, suggesting its solubility in polar organic solvents and insolubility in water

due to its predominantly nonpolar aromatic structure.

Causality of Solvent Selection
A systematic approach to solubility testing provides a comprehensive profile. The chosen

solvents are designed to probe different intermolecular interactions:

Water (H₂O): Tests for high polarity and hydrogen bonding capacity.

5% Sodium Hydroxide (NaOH): Tests for acidic functional groups.

5% Hydrochloric Acid (HCl): Tests for basic functional groups (like amines).

Methanol (MeOH) / Ethanol (EtOH): Common polar protic solvents.

Dichloromethane (DCM) / Ethyl Acetate (EtOAc): Common solvents of intermediate polarity.

Hexanes: A nonpolar solvent.

Experimental Protocol 2: Qualitative Solubility
Assessment

Preparation: Aliquot approximately 20-30 mg of the compound into a series of labeled small

test tubes.

Solvent Addition: Add 1 mL of a chosen solvent to the corresponding test tube.

Mixing: Vigorously agitate the mixture (e.g., using a vortex mixer or by flicking the tube) for

60 seconds.

Observation: Observe the mixture against a contrasting background.
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Soluble: The solid completely dissolves, leaving a clear solution.

Partially Soluble: Some solid dissolves, but a significant portion remains.

Insoluble: The solid does not appear to dissolve at all.

Documentation: Record the results for each solvent in a systematic table. For solvents where

the compound is insoluble at room temperature, the tube can be gently warmed to test for

temperature-dependent solubility, which is crucial information for recrystallization

procedures.

Spectroscopic and Chromatographic
Characterization
Spectroscopic and chromatographic methods provide an unambiguous fingerprint of the

molecule, confirming its structure and assessing its purity.

Purity Determination by Gas Chromatography-Mass
Spectrometry (GC-MS)
Theoretical Basis: GC-MS is the definitive technique for assessing the purity of volatile and

semi-volatile compounds. The gas chromatograph separates components of a mixture based

on their boiling points and interactions with the column's stationary phase. The mass

spectrometer then ionizes and fragments each component, providing a mass spectrum that

serves as a unique molecular identifier. Purity is determined by integrating the area of the main

peak relative to the total area of all peaks in the chromatogram.
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Sample Preparation: Prepare a dilute solution of 3,5-Dimethoxyphenylacetonitrile (~1

mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

Instrument Setup:

Install a suitable capillary column (e.g., a nonpolar DB-5ms or equivalent).

Set the GC oven temperature program (e.g., start at 100°C, ramp to 280°C at 15°C/min).

Set the injector temperature (e.g., 250°C) and MS transfer line temperature (e.g., 280°C).

Use helium as the carrier gas.

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Data Interpretation: The primary peak in the resulting total ion chromatogram (TIC) should

correspond to the target compound. The purity is calculated as (Area of Main Peak / Total

Area of All Peaks) x 100%. The mass spectrum of the main peak should be consistent with

the expected fragmentation pattern.

Infrared (IR) Spectroscopy
Theoretical Basis: FT-IR spectroscopy probes the vibrational frequencies of chemical bonds. It

is an excellent tool for confirming the presence of key functional groups. For 3,5-
Dimethoxyphenylacetonitrile, the most characteristic absorptions are the C≡N stretch of the

nitrile and various stretches associated with the dimethoxy-substituted aromatic ring. The C≡N

stretch is particularly diagnostic, appearing in a relatively uncongested region of the spectrum.

Expected IR Absorptions:

~3050-3000 cm⁻¹: Aromatic C-H stretching.

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from -CH₂- and -OCH₃ groups).

~2250-2230 cm⁻¹: C≡N stretching. This peak is expected to be sharp and of medium-to-

strong intensity. Conjugation with the aromatic ring typically shifts this band to a slightly lower

wavenumber compared to saturated nitriles.
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~1600 cm⁻¹ and ~1470 cm⁻¹: Aromatic C=C ring stretching.

~1200-1000 cm⁻¹: Strong C-O stretching from the aryl ether methoxy groups.

Experimental Protocol 3: KBr Pellet Preparation for Solid-State FT-IR

This method is standard for acquiring high-quality IR spectra of solid samples. The principle is

to disperse the analyte in an IR-transparent matrix (KBr) to minimize light scattering.[5]

Preparation: Ensure all equipment (agate mortar, pestle, die set) and the spectroscopy-grade

KBr are thoroughly dry, as water shows broad absorption bands that can obscure the

spectrum.[5]

Mixing: Place ~1-2 mg of 3,5-Dimethoxyphenylacetonitrile and ~100-200 mg of dry KBr

powder into the agate mortar.[1]

Grinding: Gently but thoroughly grind the two powders together for 1-2 minutes until a fine,

homogeneous mixture is obtained. The particle size of the sample should be smaller than the

wavelength of the IR radiation to prevent scattering.[5]

Pellet Formation:

Transfer a portion of the mixture into the pellet die.

Assemble the die and place it in a hydraulic press.

Apply pressure (typically 8-10 tons) for 1-2 minutes.[5] The KBr will flow under pressure to

form a transparent or translucent pellet.

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample

holder to acquire the spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: At the time of this writing, publicly accessible, experimentally verified ¹H and ¹³C NMR

spectra for 3,5-Dimethoxyphenylacetonitrile are not readily available. The following

interpretation is based on established principles of NMR spectroscopy and predicted chemical

shifts, providing an authoritative expectation for the compound's NMR signature.

Theoretical Basis: NMR spectroscopy is the most powerful tool for elucidating the precise

structure of an organic molecule. It maps the chemical environment of magnetically active

nuclei (like ¹H and ¹³C).

¹H NMR: Provides information on the number of different types of protons, their relative

numbers (integration), and their connectivity through spin-spin coupling (multiplicity).

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

~6.5-6.4 ppm (3H, multiplet): This signal would correspond to the three protons on the

aromatic ring. Due to the symmetrical substitution pattern, the two protons ortho to the

cyanomethyl group (at C2 and C6) would be chemically equivalent, and the proton para to it

(at C4) would be unique. This would likely result in a doublet for the C2/C6 protons and a

triplet for the C4 proton, which may overlap.

~3.8 ppm (6H, singlet): A strong singlet representing the six equivalent protons of the two

methoxy (-OCH₃) groups.

~3.7 ppm (2H, singlet): A singlet corresponding to the two protons of the methylene (-CH₂-)

group. This signal is a singlet because it has no adjacent proton neighbors.

Predicted ¹³C NMR Spectrum (in CDCl₃):

~161 ppm: Quaternary carbons of the aromatic ring attached to the methoxy groups (C3 and

C5).

~132 ppm: Quaternary carbon of the aromatic ring attached to the cyanomethyl group (C1).

~118 ppm: The nitrile carbon (-C≡N).
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~108 ppm: Aromatic CH carbons ortho to the cyanomethyl group (C2 and C6).

~101 ppm: Aromatic CH carbon para to the cyanomethyl group (C4).

~56 ppm: The carbons of the two equivalent methoxy groups (-OCH₃).

~24 ppm: The carbon of the methylene group (-CH₂-).

Mass Spectrometry (MS)
Theoretical Basis: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with

high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-

to-charge ratio (m/z) of the resulting ions is measured.

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The primary peak of interest is the molecular ion peak, which

corresponds to the intact molecule's mass. For C₁₀H₁₁NO₂, the expected m/z would be 177.

Key Fragments: Benzyl nitriles often undergo fragmentation via cleavage of the benzylic

bond. The most characteristic fragmentation would be the loss of the nitrile group or the

formation of a stable tropylium-like ion. A prominent fragment would be expected at m/z 150,

corresponding to the [M-HCN]⁺ ion or a related rearrangement product. The base peak

(most intense) is often the tropylium ion at m/z 91 in simple benzyl systems, but the

dimethoxy substitution pattern here would lead to a substituted equivalent at m/z 151

([C₉H₁₁O₂]⁺).
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8. PubChemLite - 3,5-dimethoxyphenylacetonitrile (C10H11NO2) [pubchemlite.lcsb.uni.lu]

9. mzCloud – 3 5 DMA [mzcloud.org]

10. (3-Methoxyphenyl)acetonitrile(19924-43-7) 13C NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties
of 3,5-Dimethoxyphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135023#physical-properties-of-3-5-
dimethoxyphenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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